molecular formula C11H11NO2S B1591674 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol CAS No. 885279-75-4

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Cat. No. B1591674
M. Wt: 221.28 g/mol
InChI Key: VFSRWAISOVFLJP-UHFFFAOYSA-N
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Description



  • “[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol” is an organic compound with the chemical formula C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>S.

  • It is also known as 4-methoxybenzyl alcohol or anisyl alcohol .

  • The compound exists as a colorless liquid and is used as a fragrance and flavorant.

  • It occurs naturally but can be synthesized by reducing anisaldehyde.





  • Synthesis Analysis



    • The synthesis of this compound involves a series of steps, including the reduction of anisaldehyde.

    • Detailed synthetic routes and conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula of this compound is C<sub>11</sub>H<sub>11</sub>NO<sub>2</sub>S.

    • It contains a thiazole ring (1,3-thiazol-4-yl) attached to a methanol group via a phenyl ring (4-methoxyphenyl).





  • Chemical Reactions Analysis



    • The compound’s reactivity depends on its functional groups.

    • It can participate in various reactions, including Grignard additions, Suzuki couplings, and more.





  • Physical And Chemical Properties Analysis



    • Melting Point : 22–25°C

    • Boiling Point : 259°C

    • Solubility : Soluble in water, chloroform, and ethyl acetate.




  • Scientific Research Applications

    1. Thiazole Derivatives in Medicinal Chemistry

    • Application : Thiazole derivatives have been found to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
    • Method : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
    • Results : The results have shown that thiazole derivatives can have potent biological activity, making them promising candidates for the development of new therapeutic agents .

    2. 4-Methoxybenzyl Alcohol in Material Science

    • Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized. Generally, this compound would be used as a reagent in a chemical reaction to produce the desired material .
    • Results : The results have shown that 4-Methoxybenzyl Alcohol can be effectively used to synthesize various materials, making it a valuable tool in material science .

    3. Thiazole Derivatives in Antitumor Activity

    • Application : Thiazole derivatives have been found to have antitumor and cytotoxic activities .
    • Method : These compounds are synthesized and their cytotoxicity activity is tested on various human tumor cell lines .
    • Results : Some thiazole derivatives have demonstrated potent effects on certain types of cancer, such as prostate cancer .

    4. 4-Methoxybenzyl Alcohol in Fragrance and Flavorant

    • Application : 4-Methoxybenzyl Alcohol is used as a fragrance and flavorant .
    • Method : This compound is added to various products to enhance their smell and taste .
    • Results : The use of 4-Methoxybenzyl Alcohol has been found to improve the sensory qualities of various products .

    5. Thiazole Derivatives in Antimicrobial Activity

    • Application : Thiazole derivatives have been found to have antimicrobial activities .
    • Method : These compounds are synthesized and their antimicrobial activity is tested on various bacterial and fungal strains .
    • Results : Some thiazole derivatives have demonstrated potent effects on certain types of bacteria and fungi .

    6. 4-Methoxybenzyl Alcohol in Organic Synthesis

    • Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
    • Method : This compound is added to various chemical reactions to produce the desired organic compounds .
    • Results : The use of 4-Methoxybenzyl Alcohol has been found to be effective in synthesizing various organic compounds .

    Safety And Hazards



    • Anisyl alcohol is considered an irritant.

    • Avoid inhalation, skin contact, and eye exposure.

    • Store in a cool, dry place away from oxidizing agents and acids.




  • Future Directions



    • Investigate its potential applications in drug design, considering its bioisosteric properties.

    • Explore its activity against bacterial pathogens and evaluate its in vivo efficacy.




    For more detailed information, refer to relevant research articles12. Please note that this analysis is based on available data, and further research may provide additional insights. 🌟


    properties

    IUPAC Name

    [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VFSRWAISOVFLJP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NC(=CS2)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11NO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70586184
    Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70586184
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    221.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

    CAS RN

    885279-75-4
    Record name 2-(4-Methoxyphenyl)-4-thiazolemethanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=885279-75-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70586184
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To an ice-cold suspension of LAH (0.08 g, 2.07 mmol) in 10 ml of anhydrous THF was added a solution of 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (0.26 g, 0.98 mmol) in 5 ml of THF. The reaction mixture was heated up to 60° C. for 1 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was cooled to 0° C., water (2.0 ml) was added followed by the addition of 15% NaOH solution (2 mL) and finally 4 ml of water. The resulting solution was filtered through celite bed and concentrated under reduced pressure; water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to give the desired product (0.14 g, 64%).
    [Compound]
    Name
    ice
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0.08 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.26 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    2 mL
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    2 mL
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    4 mL
    Type
    reactant
    Reaction Step Four
    Yield
    64%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

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